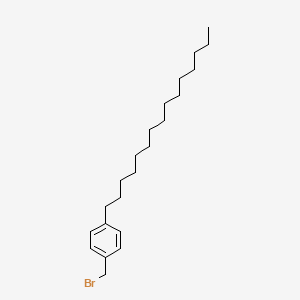![molecular formula C23H17Br B578138 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene CAS No. 1258514-99-6](/img/structure/B578138.png)
2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene
Descripción general
Descripción
2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene is an organic compound with the molecular formula C43H29Br It is a brominated derivative of indenoanthracene, characterized by its unique structure that includes a bromine atom and two methyl groups attached to the indenoanthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene typically involves the bromination of a precursor indenoanthracene compound. The process generally includes the following steps:
Bromination: The precursor compound is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indenoanthracene derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones .
Aplicaciones Científicas De Investigación
2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene exerts its effects is primarily related to its electronic structure. The bromine atom and methyl groups influence the compound’s reactivity and interaction with other molecules. In organic electronics, its ability to transport charge and emit light is crucial. The compound’s molecular targets and pathways involve its interaction with other organic molecules and materials, facilitating charge transfer and light emission .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione: This compound is similar in structure but contains additional carbonyl groups, which can alter its electronic properties.
2-Bromo-13,13-dimethyl-6,11-di-2-naphthalenyl-13H-indeno[1,2-b]anthracene: Another derivative with naphthalenyl groups, offering different reactivity and applications.
Uniqueness
2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic behavior, such as in OLEDs and other organic electronic devices .
Propiedades
IUPAC Name |
7-bromo-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Br/c1-23(2)21-12-17-10-15-6-4-3-5-14(15)9-16(17)11-20(21)19-8-7-18(24)13-22(19)23/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWPNAFWXDZYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=CC4=CC=CC=C4C=C3C=C2C5=C1C=C(C=C5)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)

![(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B578065.png)



![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)






